REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:16])[CH2:5][N:6]1[C:10]([Si](C)(C)C)=[C:9]([CH3:15])[N:8]=[N:7]1)[CH3:2].F>C1COCC1.O>[CH2:1]([O:3][C:4](=[O:16])[CH2:5][N:6]1[CH:10]=[C:9]([CH3:15])[N:8]=[N:7]1)[CH3:2]
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Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN1N=NC(=C1[Si](C)(C)C)C)=O
|
Name
|
solution
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
Next, 5 mL of a 2.0 N ammonia in methanol solution was added
|
Type
|
CUSTOM
|
Details
|
the mixture was again evaporated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The mixture was dissolved in dichloromethane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN1N=NC(=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.51 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |